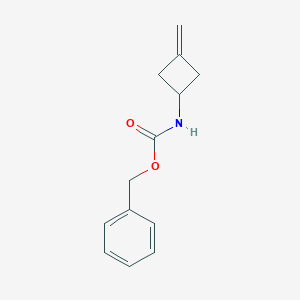

Benzyl (3-methylenecyclobutyl)carbamate

Descripción general

Descripción

“Benzyl (3-methylenecyclobutyl)carbamate” is an organic compound . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Synthesis Analysis

The synthesis of “Benzyl (3-methylenecyclobutyl)carbamate” involves a reaction of 3-methylenecyclobutanecarboxylic acid with triethylamine, diphenyl phosphorazidate, and benzyl alcohol . The reaction mixture is heated and then concentrated under reduced pressure to give an impure material. This material is then purified via silica gel column chromatography .

Molecular Structure Analysis

The molecular formula of “Benzyl (3-methylenecyclobutyl)carbamate” is C13H15NO2 . The molecular weight is 217.26 .

Chemical Reactions Analysis

Carbamates, such as “Benzyl (3-methylenecyclobutyl)carbamate”, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Physical And Chemical Properties Analysis

“Benzyl (3-methylenecyclobutyl)carbamate” is a white solid . It is soluble in organic solvents and moderately soluble in water . The boiling point and other physical properties are not specified in the retrieved information .

Aplicaciones Científicas De Investigación

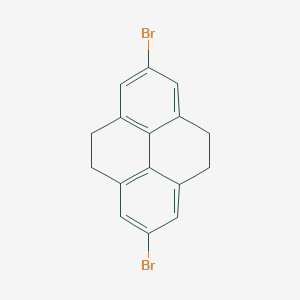

1. Debenzylation of Benzyl-Protected Methylcellulose

- Summary of Application : Benzyl ethers are widely used for the orthogonal protection of hydroxy groups in organic and especially carbohydrate chemistry . In this study, a facile debenzylation method was developed based on photo-initiated free-radical bromination in the presence of hydrobromic acid scavengers followed by alkaline treatment .

- Methods of Application : The reaction proceeds under homogeneous conditions and without the aid of any catalyst. There is no need for expensive equipment, materials, anhydrous reagents, or running the reaction under anhydrous conditions .

- Results : Side-product-free and almost complete debenzylation was achieved when 1,2-epoxybutane (0.5 eq./eq. N -bromosuccinimide) and 2,6-di- tert -butylpyridine (0.5 eq./eq. N -bromosuccinimide) were used in the reaction .

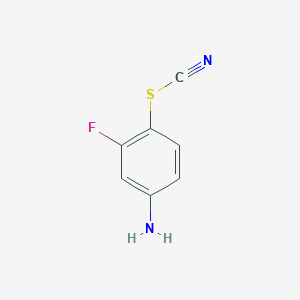

2. Inhibition of Acetyl- and Butyrylcholinesterase Enzymes

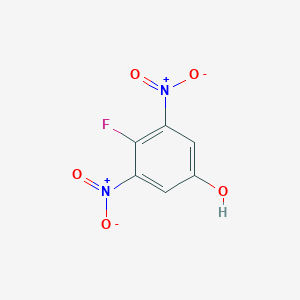

- Summary of Application : A series of new benzene-based derivatives was designed, synthesized and comprehensively characterized. All of the tested compounds were evaluated for their in vitro ability to potentially inhibit the acetyl- and butyrylcholinesterase enzymes .

- Methods of Application : The selectivity index of individual molecules to cholinesterases was determined .

3. Protecting Groups for Amines

- Summary of Application : Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

- Methods of Application : The Boc group can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .

- Results : These protecting groups are essential for the synthesis of peptides .

4. Carbamate Synthesis by Amination (Carboxylation) or Rearrangement

- Summary of Application : A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI .

- Methods of Application : The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .

- Results : Chiral substrates were resistant to racemization .

5. Preparation of Carbamate-Tethered Terpene Glycoconjugates

- Summary of Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The successful synthesis of carbamate-tethered terpene glycoconjugates was achieved .

6. Transcarbamoylation of Primary and Secondary Alcohols

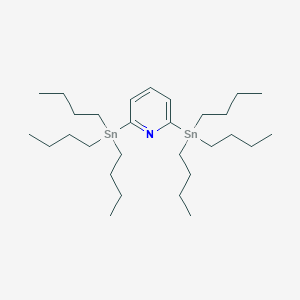

- Summary of Application : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90 .

- Methods of Application : The reaction is catalyzed by tin and takes place in toluene at 90 .

- Results : The successful transcarbamoylation of primary and secondary alcohols with phenyl carbamate was achieved .

Safety And Hazards

Propiedades

IUPAC Name |

benzyl N-(3-methylidenecyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-7-12(8-10)14-13(15)16-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOKBMVQTGNOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3-methylenecyclobutyl)carbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)

![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)